1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid
CAS No.: 1781196-72-2
Cat. No.: VC2765337
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781196-72-2 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) |
| Standard InChI Key | LOFGATBYIOGYCB-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid possesses distinct physical and chemical properties that contribute to its utility in organic synthesis. The compound is characterized by the following key parameters:
| Property | Value |
|---|---|
| CAS Number | 1781196-72-2 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) |
| Standard InChIKey | LOFGATBYIOGYCB-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C |
| PubChem Compound ID | 105512391 |
The compound exists as a crystalline solid at room temperature and is typically characterized by moderate solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while showing limited solubility in water. The presence of both hydrophobic (tert-butyl and methyl groups) and hydrophilic (carboxylic acid) moieties contributes to its solubility profile.
Structural Characteristics
The molecular structure of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid features several important structural elements:
Core Structure
The central scaffold is a piperidine ring, which is a six-membered heterocyclic amine. This saturated heterocycle provides conformational flexibility and serves as an important pharmacophore in many bioactive compounds.
Functional Groups
The compound contains several key functional groups:
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A carboxylic acid group at position 4 of the piperidine ring
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Methyl substituents at positions 3 and 5 of the piperidine ring
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid and structurally related compounds. The following methods represent key approaches to obtaining this valuable building block:
Boc Protection of Amine Precursors
A common synthetic approach involves the reaction of 3,5-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This method typically employs bases such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). The reaction proceeds under mild conditions and provides the Boc-protected product in good to excellent yields.
From Pyridine Derivatives
An alternative synthetic route involves the hydrogenation of appropriately substituted pyridine derivatives followed by Boc protection. For instance, similarly structured compounds have been synthesized from dimethyl pyridine-3,5-dicarboxylate through a hydrogenation step using rhodium catalyst under pressurized hydrogen atmosphere, followed by Boc protection with di-tert-butyl dicarbonate in the presence of triethylamine .
Synthesis of Related Structures
The synthesis of related structures, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, has been reported. These syntheses often begin with N-Boc protected piperidine acids treated with Meldrum's acid in the presence of coupling reagents like EDC·HCl and DMAP, followed by further transformations to obtain the desired products .
The general synthetic scheme for Boc protection of piperidine derivatives can be represented as follows:
Applications in Organic Synthesis
1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid has found diverse applications in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
As a Building Block
The compound serves as an important building block in the synthesis of complex organic molecules. The presence of a carboxylic acid group allows for further functionalization through amide bond formation, esterification, or reduction. These transformations can lead to a variety of derivatives with potential applications in medicinal chemistry.
In Peptide Synthesis
The Boc-protected piperidine carboxylic acid can be incorporated into peptides as a non-standard amino acid, potentially introducing conformational constraints and enhancing metabolic stability. Such modified peptides may exhibit improved pharmacokinetic properties compared to their natural counterparts .
In Heterocyclic Chemistry
The compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, the reaction of related N-Boc protected piperidine acids with appropriate reagents has been used to prepare pyrazole derivatives, which are important pharmacophores in medicinal chemistry .
Chemical Reactivity
The reactivity of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is primarily determined by its functional groups, each exhibiting characteristic chemical behavior.
Carboxylic Acid Reactivity
The carboxylic acid group at position 4 can undergo typical reactions of carboxylic acids:
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Esterification with alcohols to form esters
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Amidation with amines to form amides
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Reduction to alcohols using reducing agents such as lithium aluminum hydride
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Decarboxylation under appropriate conditions
Boc Group Reactivity
The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic reactivity:
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Acid-labile deprotection using trifluoroacetic acid (TFA) or hydrochloric acid
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Stable under basic conditions, allowing for selective manipulations of other functional groups
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Selective removal in the presence of other protecting groups
Substitution Reactions
The piperidine ring can undergo various substitution reactions, particularly after deprotection of the Boc group. The free amine can participate in alkylation, acylation, and other transformations, providing access to a diverse array of derivatives.
Structural Analogs and Comparative Properties
Several structural analogs of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid have been reported, each with distinct chemical and potentially different biological properties.
Positional Isomers
Variations in the position of methyl substituents and the carboxylic acid group on the piperidine ring lead to different isomers:
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1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid (CAS: 1638771-27-3)
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1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (CAS: 1785482-91-8)
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1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid (CAS: 155302-06-0)
Comparative Physical Properties
The following table compares the physical properties of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid with some of its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid | 1781196-72-2 | C₁₃H₂₃NO₄ | 257.33 |
| 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid | 1638771-27-3 | C₁₃H₂₃NO₄ | 257.33 |
| 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | 1785482-91-8 | C₁₃H₂₃NO₄ | 257.33 |
| 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid | 155302-06-0 | C₁₃H₂₃NO₄ | 257.33 |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 |
Research Applications and Future Directions
The utility of 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid extends beyond basic organic synthesis to various specialized research applications.
Medicinal Chemistry Applications
Piperidine derivatives, including 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid, have generated significant interest in medicinal chemistry due to their potential biological activities:
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As scaffolds for enzyme inhibitors
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In the development of receptor modulators
As Chiral Building Blocks
The compound and its stereoisomers can serve as chiral building blocks for asymmetric synthesis. The stereogenic centers in the molecule provide opportunities for stereoselective transformations, leading to enantiomerically pure products .
Future Research Directions
Potential future research directions involving 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid include:
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Development of more efficient and stereoselective synthetic routes
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Exploration of its potential as a scaffold for the design of bioactive molecules
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Investigation of its utility in the synthesis of conformationally constrained peptides
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Further structural modifications to enhance specific chemical or biological properties
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